2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANLESRVXHBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multiple steps:
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Formation of the Pyrrolopyrimidine Core: : This can be achieved through the Vilsmeier-Haack reaction, which involves the reaction of a pyrrole derivative with a formylating agent to produce pyrrolo-2,3-dicarbonyl compounds. These intermediates are then condensed with hydrazines or glycine methyl ester to form the pyrrolopyrimidine core .
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Attachment of the Fluorophenoxy Group: : The next step involves the nucleophilic aromatic substitution reaction where the fluorophenoxy group is introduced. This can be done by reacting the pyrrolopyrimidine intermediate with 4-fluorophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ethanone moiety and pyrrolopyrimidine core are susceptible to oxidation under controlled conditions.
Key findings :
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Oxidation primarily targets the ethanone group, converting it to a carboxylic acid derivative.
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Strong oxidizing agents (e.g., CrO₃) may modify the pyrrolopyrimidine ring, leading to hydroxylated byproducts .
Reduction Reactions
Selective reduction of functional groups has been explored:
Mechanistic insights :
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NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the heterocyclic core .
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Catalytic hydrogenation saturates the pyrrolopyrimidine ring but requires precise pressure control to avoid over-reduction .
Nucleophilic Substitution
The 4-fluorophenoxy group exhibits moderate reactivity in substitution reactions:
Structural considerations :
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Fluorine's electron-withdrawing effect activates the phenoxy group for SNAr (nucleophilic aromatic substitution).
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Steric hindrance from the pyrrolopyrimidine ring limits reactivity with bulky nucleophiles .
Cross-Coupling Reactions
The pyrrolopyrimidine core participates in palladium-catalyzed coupling:
Optimization notes :
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Coupling efficiency depends on the position of halogen substituents on the pyrrolopyrimidine ring .
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Microwave-assisted conditions reduce reaction times to <6h with comparable yields .
Acid/Base-Mediated Rearrangements
The compound undergoes ring-opening and recyclization under extreme pH:
Stability profile :
Photochemical Reactivity
UV irradiation induces unique transformations:
Applications :
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Primary Site | Byproduct Formation |
|---|---|---|---|
| Oxidation | Moderate | Ethanone carbonyl | <10% |
| Reduction | High | Ethanone carbonyl | 5–8% |
| Substitution | Low to Moderate | 4-Fluorophenoxy group | 15–20% |
| Cross-Coupling | Moderate | Pyrrolopyrimidine C-5 | 12–25% |
Scientific Research Applications
2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to understand the interaction of pyrrolopyrimidine derivatives with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyrrolopyrimidine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) Pyrrolo[2,3-d]pyrimidine Derivatives
- 4-(2-Fluoro-4-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidine (): This analog substitutes the pyrrolo[3,4-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine system. The positional shift of the nitrogen atoms alters ring planarity and electronic distribution.
b) Pyrazolo[3,4-d]pyrimidine Derivatives
- 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
Replacing the pyrrolo ring with a pyrazolo system introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. The tert-butyl group and hydroxylphenyl substituent enhance steric bulk and polarity, respectively, which may affect solubility and target engagement .
c) Pyrido[4,3-d]pyrimidine Derivatives
- The ethanone linker and indan-2-ylamino group suggest applications in kinase inhibition, though biological data are unavailable .
Substituent Modifications
a) Phenoxy Group Variations
b) Heteroatom and Functional Group Additions
- 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone (): The morpholino group introduces a saturated six-membered ring with an oxygen atom, improving water solubility. The pyridin-4-ylthio substituent adds sulfur-mediated hydrogen bonding and redox activity. Molecular weight increases to 357.4 g/mol (C₁₇H₁₉N₅O₂S) .
- (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone (): Substitution with a thiophene-phenyl group enhances aromatic stacking interactions. The morpholino group retains solubility benefits, while the thiophene may confer selectivity for sulfur-rich binding pockets .
Molecular and Electronic Properties
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C14H12FN3O2
- Molecular Weight : 273.26 g/mol
- IUPAC Name : this compound
This compound features a fluorinated aromatic ring and a pyrrolo-pyrimidine core, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, particularly through the inhibition of key signaling molecules.
- Cytokine Production Inhibition : Similar compounds have been identified as potent inhibitors of cytokines such as TNFα and IL-6, which are critical in autoimmune diseases.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it may act as an inhibitor of p38 MAP kinase, a crucial regulator in inflammatory responses. Inhibitors of p38 MAP kinase have been shown to effectively block the production of pro-inflammatory cytokines .
Table 1: Biological Activities and Mechanisms
Case Studies
Several studies have explored the biological effects of related compounds:
- In Vivo Studies on Arthritis Models : Research demonstrated that similar pyrrolo-pyrimidine derivatives exhibited significant anti-inflammatory effects in adjuvant-induced arthritis models. These compounds were shown to reduce cytokine levels effectively .
- Cancer Cell Line Studies : Compounds with structural similarities were tested against various cancer cell lines, revealing dose-dependent inhibition of cell growth and induction of apoptosis .
- Pharmacokinetic Profiling : Structural modifications have been investigated to enhance bioavailability and reduce toxicity. For example, modifications at the pyrimidine core improved pharmacokinetic profiles while maintaining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
